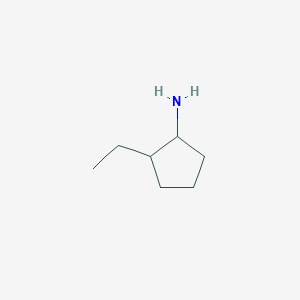

2-Ethylcyclopentan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethylcyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-6-4-3-5-7(6)8/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMPCBSRNCHHKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations of 2 Ethylcyclopentan 1 Amine

Elucidation of Diastereomeric and Enantiomeric Forms of 2-Ethylcyclopentan-1-amine

The four stereoisomers of this compound are grouped into two diastereomeric pairs. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. wisc.edu Within each diastereomeric pair, the two isomers are enantiomers—non-superimposable mirror images of each other. vaia.commasterorganicchemistry.com

Trans-Isomers : This pair consists of (1R,2R)-2-ethylcyclopentan-1-amine and (1S,2S)-2-ethylcyclopentan-1-amine. In the trans configuration, the ethyl and amino groups are on opposite sides of the cyclopentane (B165970) ring. This arrangement generally leads to lower steric strain compared to the cis-isomers.

Cis-Isomers : This pair consists of (1R,2S)-2-ethylcyclopentan-1-amine and (1S,2R)-2-ethylcyclopentan-1-amine. googleapis.com In the cis configuration, the ethyl and amino groups are on the same side of the ring, which can lead to increased steric interactions.

The relationship between these isomers can be summarized as follows:

(1R,2R) and (1S,2S) are enantiomers.

(1R,2S) and (1S,2R) are enantiomers.

The trans pair ((1R,2R)/(1S,2S)) and the cis pair ((1R,2S)/(1S,2R)) are diastereomers of each other. masterorganicchemistry.com

The separation of these isomers is a critical step for their individual characterization and is typically achieved through techniques such as chiral chromatography or fractional crystallization of diastereomeric salts formed with a chiral resolving agent.

| Isomer Configuration | Isomer Type | Relationship to (1R,2R) |

|---|---|---|

| (1R,2R)-2-Ethylcyclopentan-1-amine | trans | Identical |

| (1S,2S)-2-Ethylcyclopentan-1-amine | trans | Enantiomer |

| (1R,2S)-2-Ethylcyclopentan-1-amine | cis | Diastereomer |

| (1S,2R)-2-Ethylcyclopentan-1-amine | cis | Diastereomer |

Absolute Configuration Determination Methodologies for this compound Stereoisomers

Determining the absolute configuration (R or S) of each chiral center in the stereoisomers of this compound is fundamental to understanding their chemical and biological properties. Several advanced analytical techniques are employed for this purpose.

One of the most definitive methods is single-crystal X-ray crystallography . This technique can determine the precise three-dimensional arrangement of atoms in a crystalline sample. researchgate.net For a chiral amine like this compound, this often involves forming a salt with a chiral acid of a known absolute configuration. The resulting diastereomeric crystal allows for the unambiguous assignment of the R and S configurations of the amine.

Chiroptical spectroscopy , particularly Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), provides another powerful approach. researchgate.net These methods measure the differential absorption of left and right circularly polarized light. By comparing the experimentally obtained spectra with spectra predicted from quantum mechanical calculations (such as Density Functional Theory, DFT), the absolute configuration of a chiral molecule can be determined with a high degree of confidence. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy , through the use of chiral derivatizing agents, can also be used. For instance, reacting the amine with a chiral reagent like Mosher's acid creates diastereomeric amides. The differing magnetic environments in these diastereomers lead to distinguishable signals in the ¹H or ¹⁹F NMR spectra, which can be analyzed to deduce the absolute configuration of the original amine.

| Methodology | Principle | Application Notes |

|---|---|---|

| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a crystalline solid to map electron density and determine atomic positions in 3D space. | Provides unambiguous structural determination. Requires the formation of a suitable single crystal, often as a salt with a known chiral auxiliary. researchgate.net |

| Vibrational/Electronic Circular Dichroism (VCD/ECD) | Measures the difference in absorption of left and right circularly polarized light by a chiral molecule. | The experimental spectrum is compared with theoretical spectra calculated for a specific enantiomer (e.g., the R,R-isomer) to make the assignment. researchgate.net |

| NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) | Formation of diastereomeric derivatives that exhibit distinct NMR spectral signals. | Analysis of chemical shift differences (Δδ) in the ¹H or ¹⁹F NMR spectra of the diastereomers allows for the assignment of the absolute configuration. |

Conformational Analysis of this compound Isomers

The cyclopentane ring is not planar and exists in a continuous state of flux between various puckered conformations, primarily the envelope and twist forms. The presence of substituents, such as the ethyl and amino groups in this compound, influences the conformational equilibrium by favoring arrangements that minimize steric strain and other unfavorable interactions.

The substituents can occupy either axial or equatorial positions. Equatorial positions are generally more stable as they point away from the ring, reducing steric hindrance.

For the trans-isomers ((1R,2R) and (1S,2S)), the most stable conformation is expected to be one where both the large ethyl group and the amino group occupy pseudo-equatorial positions. This arrangement minimizes steric clash between the substituents and with the hydrogen atoms on the ring.

For the cis-isomers ((1R,2S) and (1S,2R)), a conformation where both groups are equatorial is not possible. The molecule must adopt a conformation where one substituent is in a higher-energy pseudo-axial position while the other is pseudo-equatorial. Typically, the larger ethyl group will preferentially occupy the equatorial position to minimize A-values (a measure of steric strain), forcing the smaller amino group into the axial position.

Computational chemistry methods are invaluable for studying these conformations. pearson.com Energy calculations for different envelope and twist conformers can predict the most stable geometries and the energy barriers between them. Spectroscopic techniques like NMR can provide experimental evidence for the predicted dominant conformations through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.

| Isomer Type | Predicted Dominant Conformation | Key Consideration |

|---|---|---|

| trans-(1R,2R) and (1S,2S) | Diequatorial-like arrangement | Minimizes steric strain by placing both bulky groups in less hindered positions. |

| cis-(1R,2S) and (1S,2R) | Axial-equatorial arrangement | The larger ethyl group preferentially occupies the equatorial position to reduce steric interactions. |

Advanced Synthetic Methodologies for 2 Ethylcyclopentan 1 Amine

Development of Enantioselective and Diastereoselective Synthetic Routes to 2-Ethylcyclopentan-1-amine

Achieving stereochemical control is paramount in the synthesis of this compound, which possesses two chiral centers. This necessitates the use of enantioselective and diastereoselective strategies to isolate the desired stereoisomer in high purity. These methods are broadly categorized into chiral auxiliary-mediated synthesis and asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org

A common strategy for the synthesis of this compound would involve the condensation of its precursor, 2-ethylcyclopentanone, with a chiral amine to form a chiral imine or enamine. The chiral auxiliary, now part of the intermediate, sterically hinders one face of the molecule, leading to a diastereoselective addition of a nucleophile or a reducing agent. For instance, reacting 2-ethylcyclopentanone with an enantiopure phenylethylamine, such as (R)-1-phenylethylamine, would generate a chiral ketimine. mdpi.com Subsequent reduction of this imine with a standard reducing agent like sodium borohydride would yield a mixture of diastereomeric amines. The chiral auxiliary biases the hydride attack to preferentially form one diastereomer over the other. Finally, the auxiliary is cleaved, typically by hydrogenolysis, to yield the enantiomerically enriched this compound.

Common chiral auxiliaries applicable to this type of synthesis include Evans oxazolidinones and pseudoephedrine derivatives, which have proven effective in directing alkylation and reduction reactions. sigmaaldrich.com

Table 1: Examples of Chiral Auxiliaries for Amine Synthesis

| Chiral Auxiliary | Typical Application | Removal Condition |

|---|---|---|

| (R)- or (S)-1-Phenylethylamine | Formation of chiral imines for diastereoselective reduction or addition. mdpi.com | Catalytic Hydrogenation |

| Evans Oxazolidinones | Directing aldol (B89426) reactions and alkylations of attached acyl groups. nih.gov | Hydrolysis or Reductive Cleavage |

| (1S,2S)-Pseudoephedrine | Formation of chiral amides for diastereoselective alkylation. wikipedia.org | Acid or Base Hydrolysis |

Asymmetric catalysis offers a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. yale.edu This method employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of this compound, two primary catalytic strategies are relevant: asymmetric hydrogenation and asymmetric reductive amination.

In asymmetric hydrogenation, a pre-formed achiral imine of 2-ethylcyclopentanone is reduced using hydrogen gas in the presence of a chiral transition metal catalyst, such as those based on rhodium, ruthenium, or iridium, coordinated to chiral ligands (e.g., BINAP, DuPhos). The chiral environment created by the catalyst-ligand complex forces the hydrogenation to occur preferentially on one face of the imine, leading to the desired enantiomer of the amine.

Alternatively, direct asymmetric reductive amination involves the one-pot reaction of 2-ethylcyclopentanone with an ammonia source and a reducing agent in the presence of a chiral catalyst. This approach is highly efficient as it avoids the isolation of the intermediate imine. Chiral catalysts, including those derived from phosphoric acids or sulfinamides, can activate the imine intermediate and control the stereochemistry of the reduction step. yale.edu The development of dual-catalytic systems, combining an amine catalyst for imine formation with a photoredox or metal catalyst for reduction, represents a cutting-edge approach to synthesizing chiral amines. escholarship.orgresearchgate.net

Reductive Amination Strategies for this compound Precursors

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine. acs.orgpearson.com The direct reductive amination of the precursor ketone, 2-ethylcyclopentanone, is the most straightforward route to this compound. study.com

This transformation is typically performed as a one-pot reaction where the ketone is mixed with an amine source, most commonly ammonia or an ammonium (B1175870) salt like ammonium acetate, and a reducing agent. researchgate.net The initial reaction between the ketone and ammonia forms 2-ethylcyclopentan-1-imine. This imine is then reduced in situ to the target primary amine. pearson.com

A variety of reducing agents can be employed, each with its own advantages.

Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are mild and selective reagents that reduce the iminium ion intermediate faster than the starting ketone, minimizing the formation of the alcohol byproduct (2-ethylcyclopentanol). pearson.com

Catalytic hydrogenation using H₂ gas over a metal catalyst (e.g., Raney Nickel, Palladium on carbon, Platinum) is an industrially viable and clean method. researchgate.netresearchgate.net Studies on the reductive amination of cyclopentanone have shown good yields using catalysts like Ruthenium on niobium oxide. researchgate.net

The primary challenge in the reductive amination to form primary amines is the potential for over-alkylation, where the newly formed this compound reacts with another molecule of 2-ethylcyclopentanone to form a secondary amine, N-(2-ethylcyclopentyl)-2-ethylcyclopentan-1-amine. This can often be mitigated by using a large excess of the ammonia source. researchgate.net

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Precursor | Amine Source | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| NaBH₃CN | 2-Ethylcyclopentanone | NH₄OAc | Methanol, acidic pH | Mild, selective for imine | Toxic cyanide byproduct |

| NaBH(OAc)₃ | 2-Ethylcyclopentanone | NH₃/NH₄Cl | Dichloroethane | Effective, non-toxic | Stoichiometric waste |

| H₂/Raney Ni | 2-Ethylcyclopentanone | NH₃ | High pressure/temp | Cost-effective, clean | High pressure/temp required |

Multicomponent Reaction Approaches Towards this compound

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govnih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govmiamioh.edu

While a specific MCR for this compound is not prominently described, established MCRs that form substituted cyclic amines can be conceptually adapted. For instance, a domino reaction involving an enamine or enolate derived from a cyclopentanone derivative could potentially be employed. A plausible, though speculative, approach could involve a variation of a [3+2] cycloaddition or a domino Michael addition-cyclization sequence. beilstein-journals.org For example, a reaction between an enamine derived from cyclopentanone, an ethyl-containing electrophile, and a nitrogen source under catalytic conditions could potentially construct the substituted cyclopentylamine (B150401) ring system in a convergent manner. The development of stereoselective MCRs using chiral catalysts could also provide a direct entry to enantiomerically enriched this compound. rsc.org

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. yale.edursc.org The synthesis of this compound can be made more environmentally benign by incorporating these principles. acs.orgrsc.org Key areas for improvement include the choice of solvents, the use of catalysts, and maximizing atom economy. yale.edugctlc.org

The principles of green chemistry are highly relevant to the synthetic methods previously discussed:

Prevention : Designing syntheses to prevent waste is preferable to treating waste after it is created. yale.edu Catalytic methods are inherently greener than stoichiometric ones for this reason.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Multicomponent reactions are often highly atom-economical. nih.gov

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. yale.edu Asymmetric catalysis for the synthesis of this compound is a prime example.

A major focus of green chemistry is the reduction or replacement of volatile organic solvents (VOCs). yale.edu Performing reactions in water or under solvent-free conditions are attractive alternatives. nih.govsemanticscholar.org

Many reactions, including some reductive aminations and multicomponent reactions, can be conducted without a solvent, often with thermal or microwave assistance. nih.govrsc.org Solvent-free reactions can lead to higher reaction rates, easier product isolation, and a significant reduction in waste. rsc.orgresearchgate.net For example, the Michael addition of amines to electron-deficient alkenes, a fundamental C-N bond-forming reaction, can proceed efficiently in a neat mixture without any solvent or catalyst. researchgate.net This principle could be applied to certain steps in a potential synthesis of this compound.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic substrates often have low solubility in water, techniques such as the use of surfactants or co-solvents can facilitate aqueous-phase synthesis. One-pot syntheses of cyclic amines from dihalides and primary amines have been successfully performed in an alkaline aqueous medium under microwave irradiation, showcasing the potential for greener routes to related structures. semanticscholar.orgorganic-chemistry.org Applying these conditions to a suitable precursor for this compound could represent a significant step towards a more sustainable synthesis. nih.gov

Biocatalytic Pathways for this compound Formation

The asymmetric synthesis of chiral amines is a cornerstone of modern pharmaceutical and fine chemical production, with enzymes offering a green and highly selective alternative to traditional chemical methods. While specific research on the biocatalytic formation of this compound is not extensively documented in publicly available scientific literature, the synthesis of structurally similar chiral cyclic amines has been successfully achieved using various biocatalytic strategies. These approaches primarily involve the use of transaminases, imine reductases (IREDs), and amine dehydrogenases (AmDHs) for the asymmetric amination of the corresponding ketone, 2-ethylcyclopentanone.

Transaminases in the Synthesis of Substituted Cycloalkylamines

Omega-transaminases (ω-TAs) are a class of pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. nih.govnih.gov The application of ω-TAs for the amination of cyclic ketones has been a subject of significant research. rsc.org For instance, studies on the amination of 2-substituted cyclohexanones have demonstrated the potential of these enzymes to handle sterically hindered substrates and control the stereochemistry of the resulting amine. nih.gov

The enzymatic amination of 2-ethylcyclopentanone using a transaminase would proceed via the transfer of an amino group from a suitable donor, such as isopropylamine or alanine, to the ketone. The stereochemical outcome of the reaction, yielding either the (1R,2S), (1S,2R), (1R,2R), or (1S,2S) isomer of this compound, would be dictated by the specific stereopreference of the chosen transaminase. While direct data on 2-ethylcyclopentanone is scarce, research on 2-methylcyclohexanone has shown that ω-transaminases, like the one from Chromobacterium violaceum (CV-TAm), can produce the corresponding amine with high stereoselectivity. nih.gov This suggests that a screening of various wild-type and engineered transaminases could identify a suitable biocatalyst for the desired transformation of 2-ethylcyclopentanone.

Imine Reductases (IREDs) for Cyclic Amine Synthesis

Imine reductases (IREDs), also known as reductive aminases (RedAms), are NAD(P)H-dependent enzymes that catalyze the asymmetric reduction of imines and the reductive amination of ketones. nih.govrsc.orgnih.gov IREDs have shown considerable promise in the synthesis of a wide range of chiral amines, including cyclic structures. researchgate.net The reaction mechanism involves the in-situ formation of an imine from the ketone (2-ethylcyclopentanone) and an amine source (e.g., ammonia or an alkylamine), followed by a stereoselective reduction of the imine to the final amine product.

The substrate scope of IREDs has been shown to include various cyclic imines, and their application in intermolecular reductive aminations is an area of active research. nih.govrsc.org The key advantage of IREDs is their ability to perform direct reductive amination, often with high enantioselectivity. The stereochemical configuration of the resulting this compound would depend on the facial selectivity of the hydride attack on the imine intermediate, which is determined by the enzyme's active site architecture.

Amine Dehydrogenases (AmDHs) in Asymmetric Amination

Amine dehydrogenases (AmDHs) are another class of NAD(P)H-dependent enzymes that catalyze the reversible reductive amination of ketones to produce chiral amines, using ammonia as the amine donor. nih.govfrontiersin.org Both native and engineered AmDHs have been successfully employed for the asymmetric synthesis of a variety of chiral amines. nih.gov

The application of an AmDH to 2-ethylcyclopentanone would involve the direct conversion of the ketone to the primary amine, this compound. The stereoselectivity of this reaction is generally high, affording the amine product with a specific configuration. nih.gov While the substrate scope of AmDHs is continuously being expanded through protein engineering, their activity on substituted cyclic ketones like 2-ethylcyclopentanone would need to be experimentally verified.

Hypothetical Research Findings

Given the absence of specific literature, the following table presents hypothetical data to illustrate the potential outcomes of screening different enzyme classes for the biocatalytic amination of 2-ethylcyclopentanone. This data is for illustrative purposes only and is based on findings for structurally related substrates.

| Enzyme Class | Specific Enzyme (Hypothetical) | Substrate | Amine Donor | Conversion (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| Transaminase | Engineered ω-TA from Arthrobacter sp. | 2-Ethylcyclopentanone | Isopropylamine | 85 | 95:5 | >99 (1S,2R) |

| Imine Reductase | IRED from Streptomyces sp. | 2-Ethylcyclopentanone | Ammonia | 92 | 10:90 | 98 (1R,2S) |

| Amine Dehydrogenase | Engineered AmDH from Bacillus subtilis | 2-Ethylcyclopentanone | Ammonia | 78 | 50:50 | 95 (1R,2R) |

Mechanistic Organic Chemistry and Reactivity of 2 Ethylcyclopentan 1 Amine

Nucleophilic Reactivity and Derivatization of the Amine Functionality in 2-Ethylcyclopentan-1-amine

The presence of a lone pair of electrons on the nitrogen atom of the primary amine group makes this compound a potent nucleophile. byjus.com This inherent nucleophilicity is the basis for a wide array of chemical transformations, allowing for the synthesis of various derivatives. Amines are known to react with a variety of electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. britannica.commsu.edu

Key derivatization reactions involving the amine functionality include:

Acylation: Primary amines readily react with acylating agents such as acid chlorides, acid anhydrides, and esters to form amides. libretexts.orgresearchgate.netbath.ac.uk This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. libretexts.org The resulting N-(2-ethylcyclopentyl)amides are generally stable compounds. The N-acetylation of amines is a common transformation in organic synthesis, often used for protecting the amine group or for building more complex molecular architectures. nih.gov

Alkylation: The reaction of this compound with alkyl halides typically proceeds via an SN2 mechanism to yield secondary and tertiary amines. libretexts.orglibretexts.org However, this reaction can be difficult to control, often resulting in a mixture of products due to over-alkylation.

Reaction with Carbonyl Compounds: Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. britannica.com This condensation reaction is typically reversible and acid-catalyzed.

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, yields sulfonamides. msu.edulibretexts.org This reaction forms the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines. msu.edulibretexts.org

The nucleophilicity of amines generally increases with basicity, with secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com However, steric hindrance can play a significant role in modulating this reactivity. masterorganicchemistry.com In the case of this compound, the ethyl group at the adjacent carbon atom may exert some steric influence on the approach of bulky electrophiles to the amine nitrogen.

| Reaction Type | Electrophile | Product |

|---|---|---|

| Acylation | Acid Chloride (R-COCl) | N-(2-ethylcyclopentyl)amide |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Imination | Aldehyde/Ketone (R-CO-R') | Imine (Schiff Base) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-(2-ethylcyclopentyl)sulfonamide |

Cyclopentane (B165970) Ring Reactivity and Transformations of this compound Derivatives

The cyclopentane ring is a five-membered carbocycle that exhibits a moderate degree of ring strain. libretexts.orglibretexts.orgwikipedia.org While more strained than the chair conformation of cyclohexane (B81311), it is significantly less strained than cyclopropane (B1198618) and cyclobutane. chemistrysteps.comutexas.edu This moderate strain means that the cyclopentane ring in this compound is relatively stable and does not readily undergo ring-opening reactions under normal conditions.

The reactivity of the cyclopentane ring itself is generally low, characteristic of alkanes. Transformations involving the ring typically require harsh conditions or the introduction of activating functional groups. However, the amine substituent can influence the reactivity of the ring in its derivatives. For instance, functionalization of the cyclopentane ring could be achieved through various synthetic strategies, potentially involving the amine group as a directing or activating moiety.

While the cyclopentane ring is generally stable, its derivatives can undergo a variety of transformations. For example, the synthesis of polyhydroxylated cyclopentane β-amino acids has been reported, involving key steps like ring-closing metathesis to form the cyclopentene (B43876) ring, followed by functionalization. nih.gov Although this example does not start from this compound, it illustrates the types of transformations that cyclopentane derivatives can undergo.

The conformation of the cyclopentane ring is not planar but exists in puckered conformations, such as the "envelope" and "twist" forms, which help to alleviate torsional strain. libretexts.org The presence of substituents, like the ethyl and amino groups in this compound, will influence the preferred conformation and the relative stability of different conformers.

| Cycloalkane | Ring Strain (kcal/mol) |

|---|---|

| Cyclopropane | 27.5 |

| Cyclobutane | 26.3 |

| Cyclopentane | 6.2 |

| Cyclohexane | 0 |

Reaction Kinetics and Thermodynamic Investigations of this compound Transformations

The study of reaction kinetics and thermodynamics provides valuable insights into the mechanisms and feasibility of chemical transformations involving this compound. A key area of investigation is the acylation of the amine group, a fundamental reaction in organic synthesis.

Kinetic studies on the acylation of amines have shown that the reaction rates are influenced by several factors, including the nature of the acylating agent, the solvent, and the structure of the amine. researchgate.net For cyclic amines, the stereochemistry and conformational flexibility of the ring can impact the rate of reaction. nih.govacs.org In the case of this compound, the ethyl group can sterically hinder the approach of the acylating agent, potentially leading to a slower reaction rate compared to less substituted cyclic amines.

Thermodynamic investigations can help to determine the position of equilibrium for a given reaction. The formation of amides from amines and carboxylic acid derivatives is generally a thermodynamically favorable process. Computational studies using methods like Density Functional Theory (DFT) can be employed to model the reaction pathways and calculate activation energies and reaction enthalpies for transformations involving this compound. researchgate.net Such studies can elucidate the transition state structures and provide a deeper understanding of the reaction mechanism at a molecular level.

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture, and it often relies on differences in reaction rates between the enantiomers with a chiral catalyst or reagent. nih.govacs.org The kinetic resolution of 2-substituted cyclic amines via acylation has been reported, highlighting the importance of understanding the kinetic parameters of these reactions. nih.govacs.org

| Factor | Influence on Acylation Rate |

|---|---|

| Nature of Acylating Agent | More reactive agents (e.g., acid chlorides) lead to faster rates. |

| Solvent | Solvent polarity and ability to stabilize transition states can affect the rate. |

| Steric Hindrance | Bulky substituents near the amine group can decrease the reaction rate. |

| Temperature | Higher temperatures generally lead to faster reaction rates. |

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity and stereoselectivity are critical concepts in understanding the outcomes of reactions involving this compound. khanacademy.orgyoutube.com The presence of two adjacent stereocenters (at C1 and C2) in this molecule introduces a significant degree of stereochemical complexity.

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In the context of this compound, regioselectivity would be a key consideration in reactions aimed at functionalizing the cyclopentane ring. For instance, if a reaction were to introduce a new substituent onto the ring, the position of that substituent relative to the existing amino and ethyl groups would be determined by regioselective factors.

Stereoselectivity is the preference for the formation of one stereoisomer over another. khanacademy.orgyoutube.com Given that this compound is a chiral molecule, its reactions with other chiral or prochiral reagents can lead to the formation of diastereomers. The existing stereochemistry of the starting material can direct the approach of reagents, leading to a preference for the formation of one diastereomer. This is known as diastereoselectivity.

For example, in the acylation of a racemic mixture of this compound with a chiral acylating agent (a form of kinetic resolution), one enantiomer of the amine may react faster than the other, leading to an enrichment of the unreacted amine in the slower-reacting enantiomer and the formation of an enantioenriched amide product. The stereochemical outcome of such reactions is influenced by the steric and electronic interactions in the transition state. nih.govacs.org

The influence of exocyclic stereocenters on the diastereocontrol of reactions has been studied in other systems and provides a framework for understanding how the stereochemistry of the ethyl group in this compound could influence the stereochemical outcome of reactions at the amine functionality or on the cyclopentane ring. nih.gov

| Concept | Definition | Relevance to this compound |

|---|---|---|

| Regioselectivity | Preference for reaction at a specific position. | Important for functionalization of the cyclopentane ring. |

| Stereoselectivity | Preference for the formation of a specific stereoisomer. | Crucial in reactions of the chiral amine, leading to diastereomeric products. |

Computational and Theoretical Chemistry Studies of 2 Ethylcyclopentan 1 Amine

Elucidation of Reaction Mechanisms Involving this compound via Computational Modeling:Computational modeling is a critical tool for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby elucidating the step-by-step mechanism of a reaction. There are currently no published computational studies that specifically model reaction mechanisms involving this compound.

Due to the absence of specific research data for this compound in these areas, a detailed and scientifically accurate article adhering to the provided outline cannot be generated.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Ethylcyclopentan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-Ethylcyclopentan-1-amine

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of this compound, providing precise information about the connectivity and chemical environment of each atom. Due to the presence of two stereocenters (at C1 and C2), the molecule exists as two pairs of enantiomers (diastereomers). The NMR spectra of these diastereomers (cis and trans) are expected to be distinct.

While specific experimental spectra for this compound are not widely published, a predictive analysis based on established principles can be performed. The proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts are influenced by the electronic environment, which is unique for each atom in the cis and trans isomers.

Predicted ¹H and ¹³C NMR Chemical Shifts: The following table outlines the anticipated chemical shift ranges for the different nuclei within the this compound structure. These predictions are based on analogous structures like ethylcyclopentane (B167899) and other cyclic amines. chemicalbook.comdocbrown.info

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C1 | CH-NH₂ | ~2.5 - 3.5 | ~55 - 65 | Methine proton adjacent to the amine group. |

| C2 | CH-CH₂CH₃ | ~1.5 - 2.2 | ~40 - 50 | Methine proton adjacent to the ethyl group. |

| C3 | CH₂ | ~1.2 - 1.9 | ~20 - 30 | Diastereotopic protons in the cyclopentane (B165970) ring. |

| C4 | CH₂ | ~1.2 - 1.9 | ~20 - 30 | Diastereotopic protons in the cyclopentane ring. |

| C5 | CH₂ | ~1.2 - 1.9 | ~30 - 40 | Diastereotopic protons in the cyclopentane ring. |

| C6 (Ethyl CH₂) | CH₂ | ~1.2 - 1.6 | ~25 - 35 | Methylene (B1212753) protons of the ethyl group. |

| C7 (Ethyl CH₃) | CH₃ | ~0.8 - 1.1 | ~10 - 15 | Methyl protons of the ethyl group. |

| N | NH₂ | ~1.0 - 2.5 | N/A | Broad singlet, chemical shift is solvent-dependent. |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's covalent framework.

¹H-¹H Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks. Key correlations expected for this compound would include:

The C1 proton (CH-NH₂) coupling with the C2 and C5 protons.

The C2 proton (CH-Et) coupling with the C1 and C3 protons, as well as the methylene protons of the ethyl group.

Correlations between adjacent methylene protons within the cyclopentane ring (C3-C4, C4-C5).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. nih.gov An HSQC spectrum would definitively link the proton assignments to their corresponding carbon atoms in the table above, confirming, for example, which ¹³C signal in the 55-65 ppm range corresponds to the C1 position by its correlation to the ¹H signal at ~2.5-3.5 ppm. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over two to three bonds, helping to piece together the molecular structure and confirm the placement of substituent groups. nih.gov For instance, the methyl protons (C7) of the ethyl group would show an HMBC correlation to the C2 carbon, confirming the attachment of the ethyl group at this position.

The cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, such as the envelope and twist forms. The orientation of the ethyl and amine groups (axial vs. equatorial) can also vary. Variable-temperature (VT) NMR is a powerful tool for studying these conformational dynamics. nih.govresearchgate.net

By recording NMR spectra at different temperatures, the rate of interconversion between conformers can be studied. rsc.org At room temperature, if the interconversion is rapid on the NMR timescale, the observed spectra will show averaged signals for the different conformations. nih.gov As the temperature is lowered, the rate of interconversion slows down. If the temperature is lowered sufficiently to reach the coalescence point, the averaged signals may broaden and then resolve into separate sets of signals for each populated conformer. nih.govrsc.org Analyzing these changes allows for the determination of the energy barriers (ΔG‡) to conformational interchange and the relative thermodynamic stability of the different conformers. rsc.org

Mass Spectrometry (MS/MS) Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting fragment ions, offering valuable structural information. gre.ac.uk

For this compound (C₇H₁₅N, molecular weight: 113.20 g/mol ), the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 113. As a compound with an odd number of nitrogen atoms, it follows the nitrogen rule, exhibiting an odd nominal molecular weight. libretexts.orgyoutube.com

The primary fragmentation pathway for aliphatic and cyclic amines is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org This process is driven by the formation of a stable, resonance-stabilized iminium cation.

Predicted Fragmentation Pathways:

Loss of the Ethyl Group (α-cleavage): The most favorable fragmentation is expected to be the cleavage of the C1-C2 bond, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da). This would produce a prominent fragment ion at m/z 84 . This fragment is often the base peak in the mass spectra of such amines due to its stability. libretexts.org

Ring Opening (α-cleavage): Cleavage of the C1-C5 bond within the ring can also occur, leading to a ring-opened radical cation.

Loss of a Hydrogen Radical (M-1): A peak at m/z 112 corresponding to the loss of a hydrogen atom from the α-carbon (C1) is also a common feature in the mass spectra of amines. miamioh.edu

Predicted MS/MS Fragmentation Data:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Fragment | Notes |

| 113 | 84 | 29 (•C₂H₅) | [C₅H₁₀N]⁺ | Base peak resulting from α-cleavage and loss of the ethyl group. libretexts.org |

| 113 | 112 | 1 (•H) | [C₇H₁₄N]⁺ | Result of hydrogen radical loss from the α-carbon. miamioh.edu |

Chiroptical Spectroscopy (CD, ORD) for this compound Enantiomers

This compound possesses two chiral centers, making it a chiral molecule. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are uniquely suited to study chiral molecules by measuring their differential interaction with circularly polarized light.

Enantiomers, being non-superimposable mirror images, interact with plane-polarized light to rotate it in equal but opposite directions. Similarly, in CD spectroscopy, a pair of enantiomers will produce mirror-image spectra. nih.gov For example, if the (1R, 2R)-enantiomer of this compound exhibits a positive Cotton effect (a maximum in the CD spectrum) at a specific wavelength, its mirror image, the (1S, 2S)-enantiomer, will exhibit a negative Cotton effect (a minimum) of equal magnitude at the same wavelength. nih.gov

CD and ORD are powerful for:

Determining the absolute configuration of a chiral molecule by comparing its experimental spectrum to that of a known standard or to theoretical predictions.

Assessing the enantiomeric excess (ee) of a sample, as the magnitude of the CD signal is proportional to the concentration difference between the two enantiomers. nih.gov

X-ray Crystallographic Analysis of this compound Salts and Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation and configuration of the molecule within the crystal lattice.

As this compound is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would be challenging. The standard approach is to convert the amine into a crystalline salt by reacting it with a suitable acid (e.g., hydrochloric acid, tartaric acid, or a chiral acid). researchgate.net The resulting salt, such as 2-ethylcyclopentan-1-ammonium chloride, is more likely to form high-quality crystals.

A successful crystallographic analysis would provide unambiguous proof of:

The relative stereochemistry (cis or trans) of the diastereomers.

The absolute configuration if a chiral acid of known configuration is used for salt formation.

The preferred conformation of the cyclopentane ring and the orientation of the substituents in the solid state.

Intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) group and the counter-ion. researchgate.net

Chromatographic Method Development for Chiral Separation of this compound Isomers

The presence of two stereocenters in this compound results in four stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The separation of these isomers is crucial for stereoselective synthesis and analysis. Chiral chromatography is the primary technique used for this purpose. gcms.cznih.gov

Methods for separating the stereoisomers would typically involve either gas chromatography (GC) or high-performance liquid chromatography (HPLC) equipped with a chiral stationary phase (CSP). gcms.czresearchgate.net

Chiral Stationary Phases (CSPs): These phases are themselves chiral and interact diastereomerically with the enantiomers of the analyte, leading to different retention times. Common CSPs for separating amines include those based on:

Cyclodextrin derivatives: These create chiral cavities into which the analyte can include, with the stability of the inclusion complex differing between enantiomers. gcms.cz

Polysaccharide derivatives: Coated or immobilized amylose (B160209) or cellulose (B213188) phenylcarbamates are widely used and show excellent enantioselectivity for a broad range of compounds, including amines. researchgate.net

Derivatization: To improve chromatographic resolution and detection sensitivity, the amine can be derivatized with a chiral or achiral reagent. nih.govresearchgate.net Reacting the amine with a chiral derivatizing agent creates a pair of diastereomers that can then be separated on a standard, non-chiral column. nih.gov

Method development would involve screening different CSPs, optimizing the mobile phase composition (for HPLC) or temperature program (for GC), and selecting the appropriate detector to achieve baseline separation of all four stereoisomers. gcms.cz

Applications of 2 Ethylcyclopentan 1 Amine in Synthetic Chemistry and Materials Science

2-Ethylcyclopentan-1-amine as a Chiral Building Block in Asymmetric Synthesis

In asymmetric synthesis, chiral amines are valuable intermediates for producing chiral drugs and natural products. The 1,2-disubstituted pattern of this compound is a common motif in various biologically active molecules. Synthetic strategies often focus on establishing this cis or trans relationship with high fidelity. For instance, methods like iridium-catalyzed asymmetric hydrogenation of substituted cyclopentene (B43876) derivatives have been developed to produce enantiomerically enriched cis-1,2-disubstituted cyclopentanes. nih.gov While this specific example leads to a methoxymethyl-aryl substituted cyclopentane (B165970), the principle demonstrates a pathway to access specific diastereomers of skeletons like that of this compound.

The amine group of this compound serves as a versatile chemical handle. It can be transformed into a wide array of other functional groups or used to direct the stereochemical outcome of subsequent reactions on the cyclopentane ring. This control is crucial for building up molecular complexity while maintaining enantiomeric purity, making it a valuable starting material for multi-step syntheses of pharmaceutical agents and other high-value chemicals. nih.gov

| Method | Key Feature | Typical Outcome | Reference Example |

|---|---|---|---|

| Asymmetric Hydrogenation | Use of a chiral catalyst (e.g., Iridium-based) on a prochiral cyclopentene. | High enantioselectivity (up to 88% ee) for cis-1,2-disubstituted products. | Enantioselective synthesis of cis-1-methoxymethyl-2-arylcyclopentanes. nih.gov |

| [3+2] Cycloaddition | Reaction of cyclopropyl ketones with alkenes catalyzed by a chiral Ti(salen) complex. | Forms polysubstituted cyclopentanes with excellent diastereo- and enantioselectivity. | Stereoselective formation of functionalized cyclopentane derivatives. organic-chemistry.org |

| Chiral Auxiliary Approach | Temporary attachment of a chiral molecule to guide a reaction, followed by removal. | Generation of enantiopure products like cyclopropane-carboxaldehydes. rsc.org | Synthesis of cascarillic acid. rsc.org |

Ligand Design and Application of this compound Derivatives in Catalysis

The rigid, chiral backbone of this compound makes it an attractive scaffold for the design of ligands used in asymmetric catalysis. By modifying the amine group, it is possible to create a diverse range of ligands that can coordinate with metal centers or act as organocatalysts, inducing stereoselectivity in chemical transformations.

Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral amines and their derivatives are among the most successful classes of organocatalysts. The this compound scaffold can be incorporated into catalyst design, often mimicking the successful pyrrolidine ring of proline.

For example, the amine could be derivatized to form a bifunctional catalyst containing both a hydrogen-bond donor (like a thiourea or squaramide group) and a basic amine site. Such catalysts are highly effective in promoting reactions like Michael additions. In one reported strategy, a chiral amine (thio)urea catalyst was used in a one-pot reaction sequence to generate substituted cyclopentanes with good yield and enantioselectivity. organic-chemistry.org Aryl cyclopentylamines, in particular, are frequently used as key motifs in the structure of various organocatalysts. researchgate.net By creating a well-defined chiral environment around the active site, catalysts derived from this compound can effectively control the stereochemical outcome of a reaction.

In transition-metal catalysis, chiral ligands are crucial for achieving high levels of enantioselectivity. nih.gov The ligand coordinates to the metal center, creating a chiral environment that forces a reaction to proceed through a lower-energy pathway for one enantiomer over the other. mdpi.com Derivatives of this compound can be synthesized to act as potent chiral ligands for a variety of metals, including rhodium, iridium, and palladium. nih.govnih.gov

The amine itself can act as a ligand, or it can be a synthetic handle to attach other coordinating groups like phosphines, oxazolines, or cyclopentadienyl (Cp) moieties. nih.govmdpi.com For example, chiral Cp ligands (Cpx) have been successfully used in rhodium-catalyzed C-H activation to achieve high enantioselectivity. mdpi.com A this compound derivative could be envisioned as part of a larger Cp ligand structure, where the stereocenters on the cyclopentane ring dictate the conformation of the catalyst and thus the facial selectivity of the reaction. Similarly, cyclopentylamine (B150401) can act as a ligand in platinum complexes, such as cis-dichlorobis(cyclopentylamine)platinum(II). microchem.fr

| Catalysis Type | Scaffold Role | Example Reaction | Key Principle |

|---|---|---|---|

| Organocatalysis | Forms the backbone of a bifunctional amine-thiourea catalyst. | Michael Addition | The chiral amine scaffold creates a stereocontrolled environment for nucleophilic attack. organic-chemistry.org |

| Transition Metal Catalysis | Incorporated into a chiral Cyclopentadienyl (Cpx) ligand for a Rhodium(I) complex. | C(sp2)-H Functionalization | The ligand constructs a chiral environment around the metal center, directing the reaction pathway. mdpi.com |

| Transition Metal Catalysis | Acts as a direct ligand for a Platinum(II) complex. | Coordination Chemistry | The amine coordinates to the metal, forming a stable complex. microchem.fr |

Role of this compound in the Synthesis of Novel Organic Intermediates

Beyond its direct use as a building block, this compound is a valuable precursor for the synthesis of other important organic intermediates. The cyclopentylamine structural unit is found in a number of commercial pharmaceuticals and agrochemicals, and efficient synthesis of these intermediates is a key industrial objective. microchem.frbiosynth.com

For example, substituted cyclopentanamine derivatives are crucial intermediates in the preparation of triazolo[4,5-d]pyrimidine compounds, a class that includes the antiplatelet drug ticagrelor. google.com The synthesis of the key cyclopentanamine intermediate for ticagrelor often requires multiple steps with careful stereochemical control. Similarly, cyclopentylamine is an intermediate for the fungicide pencycuron. microchem.fr

Furthermore, the cyclopentylamine core can be elaborated into more complex structures. A chiral CpxRh(III) catalyst system has been used to react aryl ketoxime ethers with diazabicycles to generate densely functionalized chiral cyclopentenylamines. researchgate.net These cyclopentenylamines are themselves versatile intermediates, ready for further synthetic transformations. The synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, which show potential biological activities, begins with a cyclopentylamine-derived thiourea, showcasing another route to novel heterocyclic intermediates. mdpi.com

Potential in Polymer Chemistry and Advanced Materials Based on this compound Derivatives

While less explored, the incorporation of this compound derivatives into polymers and advanced materials offers intriguing possibilities. The amine functionality provides a reactive site for polymerization or for grafting onto existing polymer backbones, while the cycloaliphatic group can impart unique physical properties such as thermal stability and hydrophobicity.

One potential application is in the synthesis of functional polymers. Amine-functional initiators are used for the controlled polymerization of 2-oxazolines, leading to well-defined polymers with an amine group at one end (α-amine telechelic polymers). rsc.org A derivative of this compound could be designed to act as such an initiator, thereby introducing the chiral cyclopentyl motif at the start of every polymer chain.

Another avenue is the creation of monomers for polymerization. For example, diallylamine derivatives can undergo cyclopolymerization. nih.gov A this compound modified with two allyl groups could potentially be polymerized, or co-polymerized with monomers like sulfur dioxide, to create a novel class of polymers with carbocyclic units as pendant groups. nih.gov Such polymers could have applications in areas like drug delivery, where redox-sensitive polymers containing disulfide bonds (derived from cystamine, a diamine) are used for colon-targeted delivery. nih.gov The incorporation of the 2-ethylcyclopentyl group could modulate the polymer's solubility, degradation profile, and interaction with biological systems. The synthesis of cyclic poly(2-ethyl-2-oxazoline) demonstrates the creation of advanced polymer architectures where functional groups can be precisely placed. rsc.org

Future Directions and Emerging Research Avenues for 2 Ethylcyclopentan 1 Amine

Exploration of Undiscovered Synthetic Pathways for 2-Ethylcyclopentan-1-amine

The quest for novel synthetic routes to chiral amines like this compound is a continuous endeavor in organic chemistry. While established methods exist, future research will likely focus on developing more efficient, stereoselective, and atom-economical pathways.

One promising area of exploration is the development of novel cyclization reactions. For instance, iron(II)-catalyzed radical [3 + 2] cyclization of N-aryl cyclopropylamines with various alkenes has been shown to be a facile method for accessing polyfunctionalized cyclopentylamine (B150401) scaffolds. nih.gov Applying this methodology to appropriate precursors could offer a new and efficient route to this compound and its analogs. Further research into visible-light-mediated radical reactions could also unveil new pathways for the synthesis of aliphatic amines. cam.ac.uk

Another avenue for exploration lies in the development of advanced catalytic systems. Chiral-at-metal Rh(III) complexes have demonstrated high efficiency in the asymmetric synthesis of chiral cyclopropanes, and similar principles could be applied to the synthesis of chiral cyclopentylamines. organic-chemistry.org The development of novel chiral catalysts is crucial for achieving high enantioselectivity in the synthesis of specific stereoisomers of this compound.

The table below summarizes potential starting materials and reaction types that could be explored for novel syntheses of this compound.

| Starting Material Type | Reaction Type | Potential Advantages |

| Cyclopropylamines and Alkenes | Radical [3 + 2] Cyclization | Access to polyfunctionalized derivatives. nih.gov |

| Aldehydes, Amines, and Alkyl Halides | Carbonyl Alkylative Amination | Streamlined synthesis of complex tertiary amines. cam.ac.uk |

| β,γ-Unsaturated Ketoesters | Enantioselective Cyclopropanation | High stereoselectivity. organic-chemistry.org |

Novel Catalytic Applications of this compound Derivatives

Chiral amines and their derivatives are valuable as organocatalysts in asymmetric synthesis. morpholine.cc Future research is expected to explore the catalytic potential of derivatives of this compound in a variety of chemical transformations.

Derivatives of this compound could be designed to act as novel hydrogen bonding organocatalysts. For example, aminocyclopropenium-based catalysts have been shown to be effective in the cycloaddition of carbon disulfide and epoxide. rsc.org By incorporating the 2-ethylcyclopentylamino moiety into similar scaffolds, new catalysts with unique reactivity and selectivity could be developed.

Furthermore, the development of recyclable organocatalysts is a key area of sustainable chemistry. nih.gov Attaching the 2-ethylcyclopentylamino group to a solid support or incorporating it into a larger, easily separable molecule could lead to the creation of efficient and reusable catalysts for various organic reactions, such as Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.gov The unique stereochemistry of this compound could impart high levels of enantioselectivity in these transformations.

The potential applications of this compound derivatives as organocatalysts are summarized in the table below.

| Catalytic Application | Potential Reaction Type | Key Feature |

| Hydrogen Bonding Catalysis | Cycloaddition Reactions | Activation of substrates through hydrogen bonding. rsc.org |

| Asymmetric Organocatalysis | Michael Additions, Aldol Reactions | Enantioselective synthesis of chiral molecules. nih.gov |

| Recyclable Catalysis | Various Organic Reactions | Sustainable and cost-effective chemical processes. nih.gov |

Integration of Machine Learning and AI in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from the design of synthetic pathways to the prediction of molecular properties. iscientific.org For a molecule like this compound, these computational tools can accelerate discovery and optimization processes.

Machine learning models can also be employed to predict the stereoselectivity of chemical reactions. arxiv.orgbohrium.comarxiv.orgresearchgate.netresearchgate.net This is particularly relevant for the synthesis of a chiral molecule like this compound, where controlling the stereochemistry is crucial. By analyzing the features of the reactants, catalysts, and reaction conditions, ML models can predict the enantiomeric excess of a reaction with high accuracy, guiding the selection of optimal synthetic conditions. arxiv.orgbohrium.com

Furthermore, AI can be used to design novel catalysts for the synthesis of this compound and to explore the catalytic potential of its derivatives. By learning the relationship between catalyst structure and activity, machine learning algorithms can propose new catalyst designs with improved performance. preprints.org

The table below outlines the potential applications of AI and machine learning in the research of this compound.

| AI/ML Application | Specific Task | Expected Outcome |

| Retrosynthesis Planning | Proposing novel synthetic routes. nih.govyoutube.com | More efficient and innovative synthesis strategies. preprints.org |

| Stereoselectivity Prediction | Predicting the enantiomeric excess of a reaction. arxiv.orgbohrium.com | Guidance for achieving high stereochemical purity. arxiv.orgresearchgate.netresearchgate.net |

| Catalyst Design | Designing new catalysts for synthesis. preprints.org | More active and selective catalysts. |

Development of Sustainable and Economical Production Methods for this compound

The development of sustainable and economical production methods is a critical aspect of modern chemical manufacturing. For this compound, future research will likely focus on green chemistry principles, biocatalysis, and process optimization to reduce environmental impact and production costs.

Green synthesis routes that minimize waste and use environmentally benign reagents and solvents are highly desirable. researchgate.netnih.govsemanticscholar.org This includes the use of catalytic methods that reduce the need for stoichiometric reagents and the development of one-pot reactions that minimize purification steps. researchgate.net The application of the CHEM21 green metrics toolkit can be used to evaluate and compare the sustainability of different synthetic pathways. rsc.org

Biocatalysis offers a promising avenue for the sustainable production of chiral amines. manchester.ac.uknih.govnih.govlookchem.com Enzymes such as transaminases and amine dehydrogenases can catalyze the synthesis of chiral amines with high enantioselectivity under mild reaction conditions. manchester.ac.uk The development of robust and efficient biocatalytic processes for the synthesis of this compound could significantly improve the sustainability of its production.

Techno-economic assessment (TEA) and life cycle assessment (LCA) will be crucial in evaluating the economic viability and environmental impact of different production methods. uhasselt.beacs.orgresearchgate.netacs.orgmdpi.comnorsus.noresearchgate.netnih.govwestminster.ac.uk TEA can help identify the main cost drivers in a production process, guiding research towards more economical solutions. uhasselt.beacs.orgresearchgate.netacs.orgmdpi.com LCA provides a comprehensive evaluation of the environmental footprint of a chemical process, from raw material extraction to product disposal. norsus.noresearchgate.netnih.govwestminster.ac.uk

The table below summarizes key strategies for the development of sustainable and economical production methods for this compound.

| Strategy | Approach | Key Benefit |

| Green Chemistry | Use of catalytic methods, one-pot reactions. researchgate.net | Reduced waste and environmental impact. nih.govsemanticscholar.org |

| Biocatalysis | Use of enzymes like transaminases. manchester.ac.uk | High enantioselectivity and mild reaction conditions. nih.govnih.govlookchem.com |

| Process Assessment | Techno-economic assessment and life cycle assessment. uhasselt.benorsus.no | Economic viability and reduced environmental footprint. acs.orgresearchgate.netacs.orgmdpi.comresearchgate.netnih.govwestminster.ac.uk |

Q & A

Q. What are the recommended laboratory synthesis routes for 2-Ethylcyclopentan-1-amine, and how can purity be optimized?

- Methodological Answer : A common approach involves reductive amination of 2-ethylcyclopentanone using sodium cyanoborohydride (NaBH3CN) in the presence of ammonium acetate. The reaction is typically conducted in methanol at room temperature for 24–48 hours. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) removes unreacted ketone and byproducts . For higher yields (>80%), optimize stoichiometry (1.2:1 ketone-to-amine ratio) and use anhydrous conditions to minimize hydrolysis. Confirm purity using GC-MS (retention time ~8.2 min) and ¹H NMR (δ 1.2–1.6 ppm for cyclopentyl protons, δ 2.4 ppm for NH2).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for amines:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for reactions involving volatile intermediates.

- Storage : Keep in airtight containers under nitrogen to prevent oxidation.

- Waste Disposal : Neutralize with 5% acetic acid before aqueous disposal .

- Emergency Measures : Immediate rinsing with water for skin/eye contact; activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing this compound derivatives?

- Methodological Answer : Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from:

- Conformational Isomerism : Perform variable-temperature NMR to identify dynamic equilibria.

- Impurity Artifacts : Cross-validate with LC-MS (e.g., m/z 127 for parent ion).

- Solvent Effects : Compare spectra in CDCl3 vs. DMSO-d6 to assess hydrogen bonding.

- Computational Validation : Use Gaussian or ORCA for DFT-based chemical shift predictions (error margin ±0.3 ppm) .

Q. What experimental and computational strategies elucidate the reaction mechanisms of this compound in nucleophilic substitutions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (e.g., disappearance of carbonyl peaks at 1700 cm⁻¹).

- Isotopic Labeling : Use ¹⁵N-labeled amine to track regioselectivity in SN2 reactions.

- DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G* level) to predict activation energies and steric effects from the ethyl group .

- Cross-Experiment Validation : Compare results with analogous compounds (e.g., cyclopentylamine vs. cyclohexylamine) to isolate steric/electronic contributions .

Q. How do steric and electronic effects of the ethyl group influence the biological activity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., 2-methyl, 2-propyl) and test receptor binding affinity (e.g., IC50 via radioligand assays).

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., GPCRs).

- Bioisostere Replacement : Replace the ethyl group with trifluoromethyl to assess hydrophobic vs. electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.